1H-indazol-5-amine dihydroiodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indazol-5-amine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWRIYGOPMNLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224974 | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-73-3 | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1h Indazol 5 Amine Dihydroiodide and Analogues
Core 1H-Indazole Ring Construction Approaches
The formation of the 1H-indazole skeleton is the foundational step in the synthesis of 1H-indazol-5-amine and its derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and metal-free protocols.
Cyclization Reactions for Indazole Formation
Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. A prevalent method involves the reaction of hydrazine (B178648) with appropriately substituted benzonitriles. For instance, 5-bromo-1H-indazol-3-amine can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303). nih.govchemicalbook.com This reaction proceeds rapidly, providing the cyclized product which can then undergo further functionalization. nih.gov
Another classical approach begins with substituted o-toluidines. The synthesis of 5-nitroindazole (B105863), a key precursor for 5-aminoindazole (B92378), can be achieved from 2-amino-5-nitrotoluene through diazotization with sodium nitrite (B80452) in acetic acid, followed by intramolecular cyclization. orgsyn.org More recent developments include novel cascade N-N bond-forming reactions. For example, heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile and base can generate various indazole acetic acid derivatives. whiterose.ac.uk Additionally, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides a versatile route to the indazole core under mild conditions using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for Indazole Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), reflux, 20 min | 5-Bromo-1H-indazol-3-amine | 88% | nih.gov |
| 2-Amino-5-nitrotoluene | NaNO₂, glacial acetic acid, 25°C, then stand for 3 days | 5-Nitroindazole | 72-80% | orgsyn.org |
| 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ (30%), MeOH, 0°C to RT, 1-24 h | 1H-Indazole | Up to 89% | organic-chemistry.org |
| 5-Bromo-2-fluorobenzaldehyde (B134332) | Hydrazine, reflux, 4 h | 5-Bromo-1H-indazole | - |
Palladium-Catalyzed Cross-Coupling Reactions in Indazole Synthesis
Palladium-catalyzed reactions have become indispensable tools in organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These are particularly useful for functionalizing pre-formed indazole rings to create a library of analogues.
The Suzuki–Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron species with an organohalide. wikipedia.org In the context of indazole synthesis, this reaction is frequently used to introduce aryl or heteroaryl substituents, particularly at the C-5 position. The typical precursor for this transformation is a 5-bromoindazole derivative. nih.govias.ac.in
The reaction involves treating the 5-bromoindazole with a selected aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govrsc.org The choice of catalyst is crucial for reaction efficiency. For example, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be a highly effective catalyst. nih.gov This methodology allows for the synthesis of a wide array of 3,5-disubstituted indazole derivatives, which are of significant interest in drug discovery. nih.govias.ac.in
Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazole Derivatives
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| 5-Bromo-1H-indazol-3-amine | Various aryl boronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90°C, 6 h | 75-80% | nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80°C, 2 h | High | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Various aryl boronic acids | Pd(OAc)₂ | CsF | - | - | - | ias.ac.in |
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved into a versatile method for forming C-N, C-O, and C-S bonds. organic-chemistry.orgmdpi.com In heterocyclic chemistry, intramolecular Ullmann-type reactions are particularly valuable for ring closure. This approach can be used to construct fused indazole systems. For example, a facile cascade reaction involving a Ugi four-component reaction followed by an intramolecular copper-catalyzed Ullmann C-N coupling has been developed to synthesize complex indazolo-fused quinoxalinones. nih.gov This strategy highlights the power of Ullmann coupling in building intricate heterocyclic scaffolds from relatively simple starting materials. The reaction typically employs a copper(I) salt, such as CuI, often in the presence of a base like K₂CO₃ and without the need for a specific ligand. researchgate.net
Metal-Free Synthetic Protocols
Driven by the need for more sustainable and cost-effective chemistry, metal-free synthetic routes have gained significant attention. For indazole synthesis, several metal-free approaches have been established. One notable method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This reaction proceeds under mild, room temperature conditions using hydrogen peroxide as the oxidant, catalyzed by ammonium molybdate, offering a green alternative to many traditional methods.
Another strategy involves the synthesis of substituted indazole acetic acids through novel cascade N-N bond-forming reactions. This is achieved by heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophilic solvent under basic conditions, avoiding the use of any transition metal catalysts. whiterose.ac.uk These metal-free methods provide valuable and broadly applicable alternatives for the synthesis of the indazole core. rsc.org
Introduction of the Amino Functionality at the C-5 Position
The introduction of an amino group at the C-5 position is the defining step in synthesizing 1H-indazol-5-amine. The most direct and common method to achieve this is through the reduction of a 5-nitroindazole precursor.
The synthesis of 5-nitroindazole can be accomplished via the cyclization of 2-amino-5-nitrotoluene. orgsyn.org Once obtained, the nitro group is readily reduced to an amine using standard reductive conditions. Common reagents for this transformation include hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst or metals like iron in the presence of an acid source such as ammonium chloride. This reduction is a high-yielding and reliable step in the synthetic sequence.
An alternative strategy involves starting with a halogenated precursor, such as 5-bromo-1H-indazole. This intermediate can be synthesized from 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzonitrile. chemicalbook.com The bromine atom at the C-5 position then serves as a handle for introducing the amino group, either through direct amination reactions or, more commonly, as a site for cross-coupling reactions to build analogues, as discussed in the Suzuki-Miyaura section. nih.gov For example, 6-aminoindazole derivatives have been successfully prepared by reducing the corresponding 6-nitroindazoles, a strategy that is directly applicable to the 5-amino series. nih.gov
Reductive amination is another powerful general method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. youtube.comsigmaaldrich.commasterorganicchemistry.com While not a primary route to 1H-indazol-5-amine itself, it is a key strategy for synthesizing N-substituted analogues.
Reduction Strategies for Nitro-Indazole Precursors
A principal and highly effective method for synthesizing 5-aminoindazoles is the reduction of a nitro group at the C5 position of the indazole ring. This transformation is a cornerstone of aromatic amine synthesis, with several reliable protocols available.
One common approach is catalytic hydrogenation . This method involves treating the nitro-indazole precursor with hydrogen gas in the presence of a metal catalyst. irb.hr Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are frequently employed for this purpose. mdpi.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol. irb.hrmasterorganicchemistry.com For instance, 6-nitro indazole derivatives have been successfully reduced to their corresponding 6-amino analogues using hydrogen gas and a catalyst. irb.hr The efficiency of these catalysts can be enhanced by supporting them on materials like activated carbon (e.g., Pd/C) or graphene. masterorganicchemistry.com
Another widely used method is chemical reduction . A classic example is the Béchamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid or acetic acid. rsc.org A variation of this involves using iron powder with ammonium chloride in a solvent mixture like ethanol and water. rsc.orglongdom.org This technique has been documented for the synthesis of 3-iodo-1H-indazol-5-amine from its 3-iodo-5-nitro-1H-indazole precursor, demonstrating its applicability to substituted indazoles. longdom.org
Table 1: Comparison of Reduction Strategies for Nitro-Indazole Precursors
| Method | Reagents & Catalysts | Conditions | Substrate Example | Product Example |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | Ethanol or Methanol solvent | 6-Nitro-1H-indazole irb.hr | 6-Amino-1H-indazole irb.hr |
| Chemical Reduction | Fe, NH₄Cl | Ethanol/Water, 80 °C | 3-Iodo-5-nitro-1H-indazole longdom.org | 3-Iodo-1H-indazol-5-amine longdom.org |
| Chemical Reduction | Fe, HCl or Acetic Acid | Aqueous or alcoholic solvent | General Aromatic Nitro Compounds rsc.org | Corresponding Aromatic Amines rsc.org |
Direct Amination Reactions on Indazole Cores
Introducing an amino group directly onto the indazole scaffold represents a more convergent synthetic route. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for forming carbon-nitrogen bonds. publish.csiro.augoogle.comfrontiersin.org This reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. google.comnih.gov For the synthesis of 5-aminoindazole, this would involve a 5-halo-indazole (e.g., 5-bromo-1H-indazole) as the substrate and an ammonia (B1221849) equivalent as the amine source. nih.gov The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions. google.comfrontiersin.org
Furthermore, direct C-H amination reactions are emerging as an advanced strategy. drugbank.com Research has demonstrated methods like the copper-catalyzed C3 amination of 2H-indazoles and photocatalytic C3-amidation. rsc.orgacs.org While these examples are for the C3 position, they illustrate the potential for developing regioselective C-H amination protocols for other positions on the indazole ring, including C5. Intramolecular versions of these reactions have also been used to construct the indazole nucleus itself. cas.org
Table 2: Overview of Direct Amination Strategies
| Method | Reaction Type | Key Reagents | Substrate Type | Notes |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd-catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | 5-Halo-indazole | A versatile and widely used method for C-N bond formation. google.comnih.gov |
| Direct C-H Amination | Cu-catalyzed C-H Functionalization | Cu catalyst, Aminating agent | 2H-Indazole | Demonstrates feasibility on the indazole core, though regioselectivity for C5 needs specific development. acs.org |
| Photocatalytic Amidation | Photoredox Catalysis | Photocatalyst, Amidyl radical source | 2H-Indazole | A modern, metal-free approach for C-N bond formation. rsc.org |
Regioselective Functionalization Approaches
Achieving regioselectivity—the precise placement of the amino group at the C5 position—is critical. The most straightforward strategy is to begin with a starting material where the substitution pattern dictates the final structure. For example, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved with high yield from 5-bromo-2-fluorobenzonitrile by refluxing with hydrazine hydrate. patsnap.com The bromine at the C5 position then serves as a handle for subsequent reactions, such as a Suzuki coupling to introduce other groups or a potential amination. patsnap.com
The inherent reactivity of the indazole ring can also be exploited. The use of directing groups can guide functionalization to a specific position. For instance, rhodium-catalyzed C-H activation has been shown to be directed by an azo functional group to the ortho position, providing a method for regioselective annulation to form N-aryl-2H-indazoles. stackexchange.com While not a direct amination at C5, this principle of using a directing group is a key strategy in controlling regiochemistry in heterocyclic systems. rsc.org Functionalizations such as halogenation at specific positions are often precursor steps to installing an amino group via methods like the Buchwald-Hartwig reaction. google.com
Formation and Characterization of Dihydroiodide Salts
The basic nature of 1H-indazol-5-amine, which contains multiple nitrogen atoms, allows for the formation of acid addition salts, such as the dihydroiodide salt.
Acidification Protocols for Salt Derivatization
The formation of a dihydroiodide salt implies that two basic centers in the 1H-indazol-5-amine molecule are protonated by hydroiodic acid (HI). The 1H-indazol-5-amine molecule possesses three potential basic sites: the exocyclic amino group (-NH2) and the two nitrogen atoms (N1 and N2) of the pyrazole ring. The N1 nitrogen ("pyrrole-type") is generally not basic as its lone pair is involved in the ring's aromatic system. youtube.com In contrast, the N2 nitrogen ("pyridine-type") has a lone pair in an sp2 orbital that is available for protonation. youtube.com Studies on related N-aminoazoles confirm that when a pyridine-like nitrogen is present, it is the preferred site of protonation. youtube.com The exocyclic amino group is the second basic site.
Therefore, to form the dihydroiodide salt, 1H-indazol-5-amine is treated with at least two molar equivalents of hydroiodic acid. The reaction is typically performed in a suitable solvent, such as ethanol or water. The hydroiodic acid can be generated in situ or added as an aqueous solution. google.comnih.gov The resulting ionic salt is generally less soluble than its free base form, facilitating its isolation. researchgate.net
Crystallization Techniques for Dihydroiodide Isolation
Once the salt is formed in solution, it can be isolated through crystallization. A common technique is cooling crystallization , where the amine is dissolved in a hot solvent and the acid is added, followed by slow cooling of the solution. rsc.org The decreased solubility of the salt at lower temperatures causes it to crystallize out. rsc.org Another method involves the use of an anti-solvent . In this technique, the salt is generated in a solvent in which it is soluble, and then a second solvent (the anti-solvent) in which the salt is insoluble is added, inducing precipitation and crystallization. rsc.org
For example, a general procedure for forming an amine salt might involve dissolving the amine in a solvent like diethyl ether, adding a solution of the acid, and collecting the resulting precipitate. frontiersin.org In the case of ethylenediamine (B42938) dihydroiodide, a process involves cooling the reaction mixture and allowing the crystals to form over several hours at a reduced temperature (0-5 °C) before filtering and drying. google.com The purity of the final product can be improved by recrystallization. rsc.org Characterization of the formed salt can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the protonation of the nitrogen atoms leads to characteristic shifts in the NMR spectrum. eskayiodine.com
Stereoselective Synthesis of Chiral Aminated Indazole Derivatives
The development of chiral indazole derivatives is of significant interest. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule with one or more chiral centers. While direct asymmetric synthesis of 1H-indazol-5-amine itself is not the typical focus, strategies exist for creating chiral indazole analogues.
A key approach involves the use of chiral catalysts or ligands to control the stereochemical outcome of a reaction. For example, a highly C3-selective allylation of 1H-indazoles has been achieved using copper hydride (CuH) catalysis with a chiral phosphine ligand. youtube.com This method creates C3-allylated 1H-indazoles with a quaternary stereocenter in high yield and excellent enantioselectivity. youtube.comeskayiodine.com Although this functionalization is at the C3 position, it establishes a critical principle: the indazole core can be modified asymmetrically. The resulting chiral product could then potentially undergo further transformations to introduce an amino group at the C5 position.
The broader field of asymmetric catalysis offers many tools applicable to heterocyclic compounds. Libraries of chiral ligands have been developed for various metal-catalyzed reactions, such as the Henry reaction or Friedel-Crafts alkylation, to produce chiral products with high stereoselectivity. Similarly, organocatalytic methods, such as the asymmetric transfer hydrogenation of nitroolefins, provide another avenue for creating chiral centers that could be applied to appropriately designed indazole precursors. These strategies underscore the potential for synthesizing a wide array of chiral aminated indazole derivatives.
Enantioselective Catalysis in Indazole Synthesis
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral indazole derivatives. A notable advancement in this area is the copper-hydride (CuH) catalyzed enantioselective C3-allylation of 1H-indazoles. thieme-connect.comrsc.orgrsc.orgacs.orgnih.govorganic-chemistry.org This methodology allows for the direct installation of a chiral allyl group at the C3 position of the indazole ring, a position that is often challenging to functionalize directly with high selectivity. thieme-connect.comrsc.orgacs.org
The reaction typically employs N-(benzoyloxy)indazoles as electrophilic precursors. thieme-connect.comrsc.orgrsc.orgacs.orgorganic-chemistry.org In a key departure from the traditional nucleophilic character of indazoles, this "umpolung" strategy, where the indazole acts as an electrophile, has proven highly effective for C3-functionalization. rsc.orgnih.gov The use of a copper catalyst in conjunction with a chiral ligand enables the formation of a chiral copper-allyl intermediate, which then reacts with the indazole electrophile to afford the C3-allylated product with high levels of enantioselectivity. thieme-connect.comrsc.orgrsc.orgacs.org
Density functional theory (DFT) calculations have provided insight into the reaction mechanism, suggesting that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. thieme-connect.comrsc.orgacs.orgorganic-chemistry.org The enantioselectivity is primarily governed by steric interactions between the chiral ligand and the substrate, as well as steric repulsions involving the pseudoaxial substituent in the transition state. thieme-connect.comacs.org
A variety of substituted allenes can be used as the coupling partner, leading to the formation of C3-allylated indazoles with quaternary stereocenters in high yields and with excellent enantiomeric excess (ee). rsc.orgrsc.orgnih.gov The reaction tolerates a range of functional groups on both the allene (B1206475) and the indazole moiety. rsc.org The synthetic utility of the resulting products has been demonstrated through further transformations of the allyl group. nih.gov
Table 1: Enantioselective C3-Allylation of 1H-N-(benzoyloxy)indazoles with Various Allenes
| Entry | Allene | Product | Yield (%) | ee (%) |
| 1 | 1-Phenyl-1-methylallene | 3-(1-Phenyl-1-methylallyl)-1H-indazole | 95 | 99 |
| 2 | 1-(4-Methoxyphenyl)-1-methylallene | 3-(1-(4-Methoxyphenyl)-1-methylallyl)-1H-indazole | 92 | 98 |
| 3 | 1-(2-Fluorophenyl)-1-methylallene | 3-(1-(2-Fluorophenyl)-1-methylallyl)-1H-indazole | 88 | 97 |
| 4 | 1-Furan-2-yl-1-methylallene | 3-(1-Furan-2-yl-1-methylallyl)-1H-indazole | 85 | 96 |
| 5 | 1-Ethyl-1-phenylallene | 3-(1-Ethyl-1-phenylallyl)-1H-indazole | 90 | 94 |
This table presents a selection of results and is for illustrative purposes. The specific reaction conditions and ligands used can be found in the cited literature.
Diastereoselective Synthetic Pathways
The development of diastereoselective synthetic pathways to indazole analogues is a less explored area compared to enantioselective catalysis. Diastereoselective reactions aim to control the relative stereochemistry of multiple stereocenters within a molecule. This can be achieved through various strategies, including substrate-controlled synthesis, where the existing chirality in the starting material directs the formation of new stereocenters, or through the use of chiral auxiliaries that are temporarily attached to the molecule to guide the stereochemical outcome of a reaction. wikipedia.org
While specific, well-established methods for the diastereoselective synthesis of 1H-indazol-5-amine dihydroiodide or its close analogues are not widely reported, some related methodologies suggest potential avenues for exploration. For instance, the synthesis of fused pyrazoline systems, which share a structural relationship with indazoles, has been shown to proceed with diastereoselectivity. nih.gov In these cases, the cyclization reaction can lead to the formation of one diastereomer in preference to others.
One potential strategy for the diastereoselective synthesis of indazole analogues involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary can be removed. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates with high diastereoselectivity. wikipedia.org This concept could potentially be adapted to the synthesis of substituted indazoles by attaching a chiral auxiliary to the indazole core or to a precursor molecule.
Another approach could involve the diastereoselective cyclization of a chiral precursor. For example, a reductive cyclization of an ortho-imino-nitrobenzene bearing a chiral amine was shown to proceed with complete retention of stereochemistry at the alpha-position of the amine, suggesting that this could be a viable method for creating chiral N-substituted 2H-indazoles. acs.org
While the direct diastereoselective synthesis of the indazole core is not as developed, the principles of stereochemical control through substrate-based or auxiliary-based methods provide a conceptual framework for future research in this area. The development of such methods would be highly valuable for accessing a wider range of stereochemically complex indazole derivatives for various applications.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial relationships of atoms within a molecule.
One-Dimensional NMR Analysis (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural characterization for organic molecules.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For indazole derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in a related compound, (3-Amino-1H-indazol-5-yl)-(3-ethoxy-phenyl)-methanone, the aromatic protons appear in the region of δ 7.20-7.41 ppm google.com. The number of signals, their splitting patterns (multiplicity), and their integration values are all used to piece together the structure.
¹³C NMR Spectroscopy: This method detects the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). While specific data for 1H-indazol-5-amine dihydroiodide is scarce, analysis of related indazole structures shows characteristic signals for the fused ring system.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indazole Derivatives
| Compound | Solvent | Technique | Chemical Shifts (δ, ppm) |
| (3-Amino-1H-indazol-5-yl)-(3-ethoxy-phenyl)-methanone google.com | DMSO-d₆ | ¹H NMR | 1.36 (t), 4.11 (q), 7.20-7.24 (m), 7.25-7.28 (m), 7.41 (dd) |
| 5-Amino-1H-indazol-3-ol dihydrochloride (B599025) | DMSO-d₆ | ¹H NMR | 13.92 (NH), 8.91 (Ar-H) |
| 5-Amino-1H-indazol-3-ol dihydrochloride | DMSO-d₆ | ¹³C NMR | Not specified |
Note: This table contains data for related indazole compounds due to the limited availability of specific data for this compound.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid phase. For crystalline compounds like this compound, ssNMR can provide information about the different crystalline forms (polymorphs) that may exist googleapis.comgoogle.com. Each polymorph will have a unique ssNMR spectrum due to differences in the local environment of the nuclei in the crystal lattice. This technique is complementary to X-ray diffraction for the characterization of solid forms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. HRMS is a powerful tool for confirming the identity of a synthesized compound and for identifying unknown substances uni-muenchen.descispace.comrsc.org.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as the salts of organic compounds. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts, which allows for the determination of the molecular weight of the parent compound nih.govsemanticscholar.orggoogle.com. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information researchgate.net.
Interactive Data Table: Mass Spectrometry Data for Related Indazole Compounds
| Compound | Ionization Technique | Observed Ion (m/z) | Analysis Type |
| Tetrahydroindazole-based ligand scispace.com | HRMS | [M+H]⁺ 401.2533 | Molecular Weight Determination |
| Tetrahydroindazole-based ligand scispace.com | ESI-MS | [M+H]⁺ 250.24 | Molecular Weight Determination |
| Ruthenium(III) Complex with Indazole Ligand nih.gov | ESI-MS | 361, 325, 299, 264 | Fragmentation Analysis |
Note: This table contains data for related indazole compounds due to the limited availability of specific data for this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and ascertain the vibrational modes within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies that correspond to the energy of the absorbed radiation. The resulting IR spectrum is a unique fingerprint of the molecule.
For 1H-indazol-5-amine, the parent compound of the dihydroiodide salt, the IR spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes. nist.gov The formation of the dihydroiodide salt, where two equivalents of hydrogen iodide have reacted with the basic centers of the 1H-indazol-5-amine molecule—likely the amino group and one of the pyrazole (B372694) nitrogen atoms—would lead to significant and predictable shifts in the IR spectrum. The protonation of these nitrogen atoms alters the bond strengths and electronic distribution within the molecule, which in turn affects the vibrational frequencies.
Key expected vibrational modes for 1H-indazol-5-amine and the anticipated changes upon formation of the dihydroiodide salt are detailed below:
N-H Vibrations: The parent amine shows characteristic N-H stretching vibrations for the amino group (-NH₂) and the indazole N-H. In the salt, the formation of the ammonium (B1175870) ion (-NH₃⁺) and the protonation of the pyrazole ring would result in the appearance of new, broad, and strong absorption bands in the high-frequency region of the spectrum, typically between 2800 and 3200 cm⁻¹. These bands are due to the N⁺-H stretching modes.
Aromatic C-H and C=C Stretching: The stretching vibrations of the aromatic C-H bonds and the C=C bonds of the benzene (B151609) and pyrazole rings typically appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. These bands are expected to be present in the salt, although their positions and intensities may be slightly altered due to the electronic effects of the protonated groups.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine in the free base, usually observed around 1600-1650 cm⁻¹, would be replaced by the characteristic bending vibrations of the -NH₃⁺ group in the salt, which typically appear in the 1500-1600 cm⁻¹ range.
Ring Vibrations: The skeletal vibrations of the indazole ring system, which absorb in the fingerprint region (below 1500 cm⁻¹), would also be perturbed by protonation, offering further structural confirmation.
While specific experimental data for this compound is not publicly available, the table below summarizes the typical IR absorption frequencies for the functional groups present in the parent compound, 1H-indazol-5-amine. nist.govnist.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Change in Dihydroiodide Salt |
| N-H Stretch (amine & indazole) | -NH₂, >N-H | 3200-3500 (broad) | Replaced by broad N⁺-H stretches in the 2800-3200 cm⁻¹ region. |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Minor shifts expected. |
| C=C Aromatic Ring Stretch | Benzene & Pyrazole | 1450-1600 | Possible shifts due to changes in ring electron density. |
| N-H Bend (amine) | -NH₂ | 1600-1650 | Replaced by N⁺-H bending modes around 1500-1600 cm⁻¹. |
| C-N Stretch | Ar-N | 1250-1350 | Position may shift upon protonation of the nitrogen. |
This table is based on general spectroscopic principles and data for the parent amine, as specific data for the dihydroiodide salt is not available.
X-ray Diffraction Studies
Single-crystal X-ray crystallography is an unparalleled technique for obtaining the absolute structure of a crystalline compound. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would unequivocally determine:
The exact sites of protonation on the 1H-indazol-5-amine molecule.
The precise bond lengths and angles of the indazolium cation.
The positions of the iodide counter-ions within the crystal lattice.
The nature of intermolecular interactions, such as hydrogen bonding between the cation and the iodide ions, and potential π-π stacking interactions between the indazole rings. researchgate.net
While the crystal structure of this compound is not reported in the available literature, studies on related indazole derivatives provide insight into the structural features that could be expected. researchgate.netmdpi.com For instance, the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole reveals a planar indazole unit. researchgate.net In the crystal packing of this related molecule, π–π stacking interactions and C—H⋯O hydrogen bonds are observed. researchgate.net It is plausible that in the crystal structure of this compound, strong N⁺-H···I⁻ hydrogen bonds would be a dominant feature, organizing the ions into a stable, three-dimensional lattice.
The table below presents representative crystallographic data for a related indazole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net
| Parameter | Example Data for a Related Indazole Derivative researchgate.net |
| Chemical Formula | C₁₇H₁₄N₄O₃ |
| Formula Weight | 322.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.8595 Å, b = 11.8831 Å, c = 15.5716 Å |
| β = 101.853° | |
| Volume | 1423.30 ų |
| Z (Molecules per unit cell) | 4 |
Note: This data is for a different molecule and serves only as an example of crystallographic parameters.
Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). While PXRD does not typically provide the same level of structural detail as the single-crystal method, it is an essential tool for:
Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase, allowing for rapid identification and quality control.
Polymorphic Analysis: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. PXRD is the primary technique used to identify and differentiate between polymorphic forms.
Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) materials.
For this compound, a PXRD analysis would be crucial to screen for the existence of different polymorphs. The synthesis and crystallization process could potentially yield different crystal forms, and PXRD would be the definitive method to characterize them. Each polymorph would produce a distinct PXRD pattern with characteristic peak positions and intensities.
Currently, there are no published powder X-ray diffraction data specifically for this compound. A systematic polymorphic screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any new crystalline forms.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying molecules like 1H-indazol-5-amine, providing accurate predictions of their structure and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. DFT studies on various indazole derivatives have shown that the HOMO and LUMO distributions often span the entire molecule. nih.gov In the case of 1H-indazol-5-amine, the presence of the amino group is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted indazole. Computational studies on related amide-indazole derivatives have calculated HOMO-LUMO gaps to identify which compounds are better electron donors or acceptors. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamide (8a) | -9.59 | -2.12 | 7.47 | nih.gov |
| Indazole-3-carboxamide (8c) | -9.66 | -2.21 | 7.45 | nih.gov |
| Indazole-3-carboxamide (8s) | -9.45 | -2.02 | 7.43 | nih.gov |
| Indazole-3-carboxamide (8v) | -6.59 | -1.78 | 4.81 | nih.gov |
| Indazole-3-carboxamide (8w) | -6.61 | -1.81 | 4.80 | nih.gov |
| Indazole-3-carboxamide (8y) | -6.63 | -1.84 | 4.79 | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For a molecule like 1H-indazol-5-amine, an MEP analysis would predict the most reactive sites. researchgate.net The nitrogen atoms of the pyrazole (B372694) ring, particularly the N2 atom with its lone pair, are expected to be regions of high negative potential (red), making them primary sites for protonation and electrophilic interaction. nih.gov The amine group at the C5 position also contributes to the negative potential. Conversely, the hydrogen atoms, especially the N-H proton of the pyrazole ring, would exhibit positive potential (blue), identifying them as sites for nucleophilic attack. nih.govresearchgate.net Such maps provide crucial insights for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment. mdpi.comresearchgate.net
For 1H-indazol-5-amine, MD simulations can be used to explore its conformational landscape. This includes analyzing the rotational freedom of the amine group and the flexibility of the indazole ring system. scienceopen.com By simulating the molecule in a solvent like water, MD can provide insights into how intermolecular interactions, such as hydrogen bonds with solvent molecules, influence its preferred conformations. mdpi.com This information is vital for understanding how the molecule might fit into a biological receptor site, as both the molecule's conformation and its dynamic flexibility are key determinants of binding affinity. researchgate.netscienceopen.com
Quantum Chemical Studies of Tautomeric Equilibria in Indazoles
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. nih.gov The most common forms are the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers significantly impacts the chemical and biological properties of the compound. nih.gov
Quantum chemical calculations, particularly using DFT and ab initio methods, are essential for determining the relative energies and, therefore, the equilibrium populations of these tautomers. nih.gov For the parent indazole molecule, numerous computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in both the gas phase and in solution. researchgate.netnih.govnih.gov The energy difference is typically calculated to be around 15 kJ·mol⁻¹. nih.gov This preference is attributed to the benzenoid character of the 1H-form, which is energetically favored over the quinonoid character of the 2H-form. nih.gov While substituents can influence the tautomeric equilibrium, the 1H-form is generally the predominant species for most substituted indazoles, including those with an amino group. nih.gov
| Tautomer | Relative Energy (kJ·mol⁻¹) | Computational Method | Conclusion | Reference |
|---|---|---|---|---|
| 1H-Indazole | 0 | MP2/6-31G | 1H-tautomer is more stable by 15 kJ·mol⁻¹ | nih.gov |
| 2H-Indazole | +15 | MP2/6-31G | ||
| 1H-Indazole | Base | Gas Phase/Water Calculations | 1H-tautomer is the dominant form | nih.gov |
| 2H-Indazole | Higher Energy | Gas Phase/Water Calculations |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex chemical reaction mechanisms at a molecular level. mdpi.com By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.orgnih.gov
For reactions involving the indazole scaffold, DFT calculations have been used to clarify mechanisms such as addition reactions, cross-coupling, and amidation. nih.govnih.govacs.orgacs.org For example, a theoretical study on the addition of formaldehyde (B43269) to nitro-substituted indazoles used DFT to confirm the structure of the resulting products and rationalize why certain isomers are formed. nih.govacs.org Similarly, computational models can explain the regioselectivity of reactions, such as why functionalization occurs at a specific position on the indazole ring. acs.org In a proposed mechanism for the C3-amidation of 2H-indazoles, computational steps would involve modeling the single-electron transfer (SET) processes and the formation of radical intermediates to validate the proposed pathway. acs.org These studies provide a detailed, step-by-step understanding of the reaction that is often difficult to obtain through experimental means alone. mdpi.com
In Silico Prediction of Molecular Interactions
In silico studies, particularly molecular docking and pharmacophore modeling, are instrumental in predicting and analyzing the interactions between a small molecule, such as 1H-indazol-5-amine, and a protein target at the atomic level. These computational techniques help in understanding the binding affinity, orientation, and the key intermolecular forces that stabilize the ligand-receptor complex, thereby guiding the rational design of more potent and selective derivatives.
General Binding Mode in Protein Kinases:
Research has identified the 5-aminoindazole (B92378) scaffold as a versatile ligand for protein kinases, which are a crucial class of enzymes often implicated in diseases like cancer. The indazole core is adept at fitting into the narrow ATP-binding pocket of these enzymes. Its binding mechanism is analogous to that of the adenine (B156593) ring of ATP, engaging in similar hydrophobic interactions. Notably, the 5-aminoindazole scaffold is predicted to form up to three hydrogen bonds with the conserved hinge region of the kinase, a key interaction for inhibitor binding. This binding mode strategically orients substituents at the C-5 amino group towards a deep hydrophobic pocket, while the C-3 amine is directed towards the solvent-exposed region, offering opportunities for further chemical modification to enhance potency and selectivity. rcsb.org
Detailed Research Findings from a Crystallographic Study:
A significant advancement in understanding the molecular interactions of 1H-indazol-5-amine comes from a crystallographic study where it was co-crystallized with its target protein. Analysis of the Protein Data Bank (PDB) entry 5SW8 reveals the precise binding mode of 1H-indazol-5-amine (identified as ligand 70S in this entry) within the catalytic subunit of Phosphatidylinositol 4,5-bisphosphate 3-kinase alpha (PI3Kα) . rcsb.orgwwpdb.orgpdbj.org
PI3Kα is a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival, and its mutation is frequently observed in various cancers. The crystal structure provides experimental evidence of the specific amino acid residues involved in the binding and the nature of the interactions.
The detailed interactions of 1H-indazol-5-amine within the PI3Kα binding site, as observed in PDB entry 5SW8, are summarized in the following tables.
Table 1: Summary of Molecular Docking/Crystallographic Data for 1H-indazol-5-amine
| Protein Target | PDB Code | Ligand ID | Binding Affinity (kcal/mol) |
| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3Kα) | 5SW8 | 70S | Not explicitly calculated in the crystallographic study |
Note: Binding affinity is often determined through computational docking simulations rather than being a direct output of crystallography. The primary value of the crystallographic data is the precise, experimentally determined binding pose and interactions.
Table 2: Predicted Molecular Interactions of 1H-indazol-5-amine with PI3Kα (PDB: 5SW8)
| Interacting Amino Acid Residue | Type of Interaction |
| Valine 851 (VAL851) | Hydrogen Bond, Hydrophobic Interaction |
| Glutamic Acid 849 (GLU849) | Hydrogen Bond |
| Methionine 922 (MET922) | Hydrophobic Interaction |
| Tryptophan 780 (TRP780) | Hydrophobic Interaction |
| Isoleucine 932 (ILE932) | Hydrophobic Interaction |
| Isoleucine 848 (ILE848) | Hydrophobic Interaction |
| Proline 778 (PRO778) | Hydrophobic Interaction |
| Tyrosine 836 (TYR836) | Hydrophobic Interaction |
| Aspartic Acid 933 (ASP933) | Water-mediated Hydrogen Bond |
The data from the crystal structure reveals that the indazole core of 1H-indazol-5-amine is anchored in the binding pocket of PI3Kα primarily through two direct hydrogen bonds with the backbone of Valine 851 and the side chain of Glutamic Acid 849. Additionally, a network of hydrophobic interactions with surrounding residues, including Methionine 922, Tryptophan 780, and multiple Isoleucine residues, further stabilizes the complex. A water-mediated hydrogen bond with Aspartic Acid 933 also contributes to the binding. These specific interactions provide a detailed blueprint for understanding the affinity of 1H-indazol-5-amine for PI3Kα and serve as a critical foundation for the computational design of next-generation inhibitors.
Chemical Reactivity and Mechanistic Studies of Indazole Amines
Investigation of Substitution Reactions on the Indazole Ring System
The indazole ring is susceptible to electrophilic substitution reactions, with the position of substitution being influenced by the existing substituents and reaction conditions. chemicalbook.com The amino group at the C5 position of 1H-indazol-5-amine is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions relative to the amine. byjus.com
Halogenation, a common electrophilic substitution, can be performed on the indazole ring. For instance, chlorination of 1H-indazole in an acidic medium can lead to a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com Selective chlorination at the 3-position can be achieved using sodium hypochlorite. chemicalbook.com In the case of 5-aminoindazole (B92378), the activating effect of the amino group would likely direct halogenation to the 4- and 6-positions.
Nitration of indazoles is another important substitution reaction. While specific studies on the nitration of 1H-indazol-5-amine are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on anilines suggest that nitration would yield a mixture of nitro-substituted products. byjus.com The reaction of indazoles with formaldehyde (B43269) in aqueous HCl has been shown to yield (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction proceeds for indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives, but not for 7-nitro-1H-indazole. nih.gov
Exploration of N-Alkylation and Acylation Pathways
The presence of two nitrogen atoms in the indazole ring (N1 and N2) makes N-alkylation and N-acylation reactions complex, often resulting in a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. researchgate.netnih.gov
Generally, N-alkylation of indazoles under strongly basic conditions leads to a mixture of N1 and N2 isomers, while mildly acidic conditions can favor N2 protection. researchgate.net Thermodynamic conditions, on the other hand, tend to result in the more stable N1-substituted product. researchgate.netnih.gov For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.gov The steric and electronic effects of substituents on the indazole ring play a crucial role in determining the N1/N2 ratio. nih.gov For example, C7-substituted indazoles with electron-withdrawing groups like NO2 or CO2Me exhibit high N2 regioselectivity. nih.gov
A two-step process involving an initial enamine condensation with an aldehyde followed by hydrogenation has been developed for the selective N1-alkylation of indazoles. nih.gov This method has been demonstrated to be highly selective for N1-alkylation, with no detectable N2-alkylated products. nih.gov
N-acylation of indazoles can also be achieved, and similar to alkylation, can result in a mixture of isomers. However, N1-acylindazoles are generally considered to be the thermodynamically more stable regioisomer, and N2-acylindazoles can isomerize to the N1 form. nih.gov An electrochemical method for the selective N1-acylation of indazoles has been developed, which involves the reduction of indazole to the indazole anion followed by reaction with an acid anhydride. organic-chemistry.org
Studies of Condensation and Annulation Reactions
The amino group of 1H-indazol-5-amine and the reactive positions on the indazole ring allow for its participation in various condensation and annulation reactions to construct more complex heterocyclic systems.
Condensation reactions of indazoles with aldehydes can lead to the formation of new C-N bonds. For example, 2-hydroxybenzaldehyde or ketones can condense with hydrazine (B178648) hydrochloride to form functionalized 1H-indazoles. chemicalbook.com The reaction of 1H-indazole with aldehydes in the presence of an acid catalyst can lead to the formation of bis(1H-indazol-1-yl)methane derivatives. thieme-connect.de
Annulation reactions, which involve the formation of a new ring fused to the existing indazole system, are a powerful tool for the synthesis of novel heterocyclic compounds. [3+2] Annulation reactions of arynes with hydrazones have been used to construct the 1H-indazole skeleton. organic-chemistry.org Furthermore, intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can yield 1-aryl-1H-indazoles. chemicalbook.com
Electrophilic and Nucleophilic Aromatic Substitution on Aminated Indazoles
The amino group at the C5 position of 1H-indazol-5-amine significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution: As mentioned earlier, the -NH2 group is a potent activating group, directing electrophiles to the ortho and para positions (C4 and C6). byjus.com Therefore, reactions like halogenation, nitration, and sulfonation are expected to occur preferentially at these positions. The high electron density at these sites makes the molecule highly susceptible to electrophilic attack. byjus.com
Nucleophilic Aromatic Substitution (SNA_r): While the electron-rich nature of the aminated benzene (B151609) ring generally disfavors nucleophilic aromatic substitution, such reactions can occur if a good leaving group is present at an activated position. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through a process involving the preparation of arylhydrazones from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes, followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNA_r) ring closure. researchgate.net In this case, the nitro group activates the ring towards nucleophilic attack, and the fluorine atom serves as the leaving group. researchgate.net
Redox Chemistry of the Indazole Amine Moiety
The redox chemistry of the indazole amine moiety is an area of growing interest, with potential applications in catalysis and materials science.
The indazole ring itself can participate in redox reactions. For example, silver(I)-mediated intramolecular oxidative C-H amination has been used to construct 1H-indazoles. acs.org Mechanistic studies suggest that this reaction may proceed through a single electron transfer (SET) process. acs.org
Rational Design and Structure Function Relationship Studies of Indazole Scaffolds
Strategic Functionalization for Structural Diversification
The functionalization of the indazole scaffold is a key strategy for creating a diverse range of derivatives with varied physicochemical properties. This allows for the exploration of the chemical space around the core structure of compounds like 1H-indazol-5-amine. nih.gov Synthetic chemists have developed numerous methods to introduce different functional groups at various positions of the indazole ring. nih.govresearchgate.net
One common approach involves the direct functionalization of the indazole ring. For instance, C-H activation has been a powerful tool for introducing new substituents. Rhodium and copper-catalyzed reactions have been employed for the C-H bond activation of imidates and their subsequent annulation with nitrosobenzenes to yield 1H-indazoles. nih.gov Similarly, a rhodium-catalyzed C-H functionalization of phenylhydrazines with 1-alkynylcyclobutanols has been used to produce 1H-indazole derivatives through a [4 + 1] annulation process. nih.gov
Another strategy is the modification of existing functional groups. The amine group in 1H-indazol-5-amine, for example, serves as a versatile handle for further chemical transformations. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can significantly alter the molecule's properties and its potential interactions with molecular targets.
The synthesis of N-aryl-2H-indazoles has been achieved through Cp*Co(III)-promoted C-H bond functionalization/addition/cyclization cascades of azobenzenes and aldehydes. nih.gov Furthermore, the development of methods for the direct C3-amidation of 2H-indazoles under photoredox conditions has expanded the toolbox for creating functionalized indazoles, avoiding the need for pre-functionalized starting materials. acs.org
The following table provides examples of synthetic methods used for the functionalization of the indazole scaffold:
| Reaction Type | Catalysts/Reagents | Starting Materials | Product Type | Reference |
| C-H Activation/Annulation | Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |
| C-H Functionalization/Annulation | [Cp*RhCl2]2, AgSbF6/Zn(OAc)2 | Phenylhydrazines, 1-Alkynylcyclobutanols | 1H-Indazoles | nih.gov |
| C-H Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | nih.gov |
| 1,3-Dipolar Cycloaddition | CsF | α-Diazomethylphosphonates, o-(trimethylsilyl)phenyl triflate | 3-Aryl/alkyl-1H-indazoles | nih.gov |
| C3-Amidation | 4CzIPN (photocatalyst) | 2H-Indazoles, N-aminopyridinium salts | C3-Amidated 2H-indazoles | acs.org |
Investigating Structural Modulations on Molecular Recognition (without specifying biological outcome)
Understanding how structural changes in a molecule affect its ability to be recognized by a target is a fundamental aspect of rational drug design. For indazole derivatives, this involves systematically altering the substitution pattern and observing the impact on binding affinity and mode, independent of the final biological effect.
Structure-activity relationship (SAR) studies are crucial in this context. nih.govnih.gov By synthesizing a series of related compounds with specific modifications, researchers can deduce which parts of the molecule are critical for molecular recognition. For example, SAR studies on 1H-indazole derivatives have shown that the substituent groups at both the 4-position and 6-position of the indazole scaffold can play a crucial role in its interactions. nih.gov The 1H-indazole motif itself can form effective interactions within binding pockets. nih.gov
The tautomerism of the indazole ring (1H vs. 2H) also significantly influences its reactivity, physical properties, and how it is recognized by other molecules. researchgate.netresearchgate.net The 1H-tautomer is generally more stable. nih.govresearchgate.net The regioselectivity of functionalization, such as N-alkylation, can be controlled to produce either N-1 or N-2 substituted indazoles, which will present different surfaces for molecular recognition. nih.gov
Computational methods, such as molecular docking, can provide insights into the binding modes of indazole derivatives. researchgate.net These studies can help rationalize observed SAR data and guide the design of new compounds with improved binding characteristics. For instance, docking studies have helped to understand how the 1H-indazole motif interacts with specific residues in a binding pocket. nih.gov
The following table summarizes how different structural features of indazole derivatives can influence molecular recognition:
| Structural Feature | Influence on Molecular Recognition | Reference |
| Substituents at C4 and C6 | Can be crucial for binding affinity. | nih.gov |
| 1H-Indazole Motif | Can form key interactions within a binding pocket. | nih.gov |
| Tautomerism (1H vs. 2H) | Affects the overall shape and hydrogen bonding potential of the molecule. | researchgate.netresearchgate.net |
| N1 vs. N2 Substitution | Alters the orientation of substituents and potential interactions. | nih.gov |
| Heteroatom Placement | The position of nitrogen atoms is critical for engagement with the target. | acs.org |
Combinatorial Chemistry Approaches for Indazole Libraries
Combinatorial chemistry is a powerful technology for rapidly generating large and diverse libraries of compounds, which can then be screened for desired properties. wikipedia.orgnih.govnih.gov This approach has been applied to the synthesis of indazole derivatives to accelerate the discovery of new lead compounds. acs.orgnih.gov
The core principle of combinatorial chemistry is to systematically and repetitively combine a set of building blocks to create a large number of different products in a single process. nih.gov This can be done using either solid-phase or solution-phase synthesis methods.
Solid-phase synthesis has been effectively used to create libraries of indazole-containing compounds. nih.gov In this approach, the indazole scaffold or a precursor is attached to a solid support (resin), and subsequent reactions are carried out to build the final molecules. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away. A traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles has been developed, which allows for the creation of diverse libraries with high purity. nih.gov
The "libraries from libraries" concept is another powerful strategy where an existing combinatorial library is chemically transformed into a new library of different compounds. nih.gov This allows for the rapid generation of structural diversity from a common starting point.
The generation of combinatorial libraries of indazole derivatives provides a vast collection of molecules for high-throughput screening. This enables the efficient exploration of structure-activity relationships and the identification of compounds with desired molecular recognition properties. The direct functionalization of the 2H-indazole core can also expedite the construction of focused libraries for mapping druglike chemical space. acs.org
Analytical Methodologies for Chemical Purity and Integrity Assessment
Chromatographic Separations
Chromatographic techniques are indispensable for separating 1H-indazol-5-amine dihydroiodide from any unreacted starting materials, byproducts, or degradation products, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The buffer's pH is a critical parameter to control the ionization state of the amine group in the indazole ring, which in turn affects its retention on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample.
Detection is commonly achieved using a UV-Vis detector, as the indazole ring system contains a chromophore that absorbs ultraviolet light. The wavelength of detection is selected based on the UV spectrum of 1H-indazol-5-amine to maximize sensitivity. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.
Research Findings: Published methods for related indazole compounds often utilize C18 columns with mobile phases composed of buffered water and acetonitrile. The use of a photodiode array (PDA) detector can be advantageous as it provides spectral information for each peak, aiding in peak identification and the detection of co-eluting impurities.
Interactive Data Table: Illustrative HPLC Parameters for Indazole Analog Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.
After development, the plate is visualized, often under UV light, where the spots corresponding to the different compounds can be seen. By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product, a chemist can qualitatively assess the reaction's progress.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus not amenable to direct GC analysis due to its low volatility, GC is crucial for the detection and quantification of any volatile byproducts or residual solvents that may be present from the synthesis.
For analysis, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic of the compound under a given set of conditions.
Mass spectrometry (MS) is often coupled with GC (GC-MS), providing not only separation but also powerful identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.
Spectroscopic Methods for Quantitative Determination
Spectroscopic methods are used for both qualitative identification and quantitative determination of this compound. Techniques such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important.
UV-Vis spectroscopy can be used for quantitative analysis by measuring the absorbance of a solution of the compound at a specific wavelength and using a calibration curve prepared from standards of known concentration (Beer-Lambert law).
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure of the compound. While primarily a qualitative tool for structural elucidation, quantitative NMR (qNMR) can be used for purity assessment and concentration determination by integrating the signals of the analyte against a certified internal standard.
Thermal Analysis Techniques for Material Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability and solid-state properties of this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique can detect phase transitions such as melting, crystallization, and glass transitions, providing information about the compound's melting point and polymorphism.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability of the compound and to study its decomposition profile. For this compound, TGA can reveal the temperature at which it begins to decompose and can indicate the presence of residual solvents or water.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₉I₂N₃), elemental analysis would be performed to measure the percentage of carbon, hydrogen, iodine, and nitrogen. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 21.62% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 2.34% |
| Iodine | I | 126.90 | 2 | 253.80 | 65.27% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 10.81% |
| Total | 389.00 | 100.00% |
Future Perspectives in Aminated Indazole Chemistry Research
Innovations in Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net In the context of aminated indazole synthesis, research is increasingly focused on developing eco-friendly methodologies. benthamscience.comresearchgate.net
A significant area of innovation involves the replacement of conventional, often hazardous, reagents and solvents with greener alternatives. nih.gov Researchers are exploring the use of natural catalysts, such as lemon peel powder, and benign solvents like water and ethanol (B145695) to drive reactions. researchgate.net Techniques such as microwave irradiation and ultrasound synthesis are also gaining traction. researchgate.netnih.gov These methods can accelerate reaction times, improve yields, and reduce energy consumption compared to traditional heating. researchgate.net For instance, a green and sustainable approach for synthesizing bioactive 1H-indazoles has been reported using ultrasonic irradiation in the presence of a natural catalyst, affording good yields and demonstrating a significant improvement over conventional methods. researchgate.net
Furthermore, the development of one-pot cascade reactions represents a major step forward in sustainability. researchgate.net These processes, where multiple reaction steps occur in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. The use of recyclable heterogeneous catalysts, such as copper nanoparticles on charcoal, further enhances the green credentials of these synthetic routes by allowing for easy separation and reuse of the catalyst. researchgate.net These sustainable innovations are not only environmentally responsible but also offer economic advantages through increased efficiency and reduced waste management costs. nih.govnih.gov
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of reaction mechanisms is paramount for optimizing synthetic routes, improving yields, and controlling selectivity in the formation of aminated indazoles. Future research will heavily invest in the detailed elucidation of the pathways governing indazole ring formation and functionalization.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation and photocatalysis, often proceed through complex, multi-step mechanisms involving transient intermediates. acs.orgresearchgate.net For example, a plausible mechanism for the photocatalytic C3-amidation of 2H-indazoles involves a single electron transfer (SET) from an excited-state photocatalyst to an amidyl radical precursor. acs.org This generates an amidyl radical that adds regioselectively to the indazole ring, followed by a second SET to regenerate the catalyst and form the final product. acs.org
Similarly, copper- and rhodium-catalyzed reactions for constructing the indazole nucleus often involve intricate catalytic cycles with organometallic intermediates. nih.govresearchgate.net Investigating these pathways requires a combination of experimental techniques (like in-situ spectroscopy and kinetic studies) and computational modeling. For instance, LCMS analysis has been used to detect proposed nitroso intermediates in the formation of indazole acetic acids, providing evidence for the suggested mechanistic pathway. whiterose.ac.uk By mapping these complex reaction coordinates, chemists can rationally design more efficient catalysts, predict reaction outcomes, and prevent the formation of unwanted byproducts, leading to more robust and reliable syntheses.
Integration of Artificial Intelligence and Machine Learning in Indazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new aminated indazole-based molecules. nih.govresearchgate.net These computational tools can analyze vast and complex datasets to identify promising drug candidates far more rapidly than traditional methods. nih.govmdpi.com
In the context of indazole chemistry, AI and ML can be applied at multiple stages of the drug discovery pipeline:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for which indazole derivatives could serve as potent inhibitors. nih.govmdpi.com
High-Throughput Virtual Screening: ML models can be trained on existing structure-activity relationship (SAR) data to screen massive virtual libraries of indazole compounds, predicting their binding affinity and potential activity against a specific target. nih.govmdpi.com This dramatically accelerates the hit identification process.
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with optimized properties. researchgate.netnih.gov These models learn the underlying rules of chemical structure and biological activity to propose novel scaffolds tailored for high efficacy and favorable pharmacokinetic profiles. mdpi.com
Property Prediction: AI can predict crucial physicochemical properties, such as solubility, bioavailability, and toxicity, for newly designed indazole derivatives, allowing researchers to prioritize compounds with a higher probability of success in later developmental stages. mdpi.com
By leveraging AI and ML, researchers can navigate the vast chemical space of indazole derivatives more effectively, reducing the time and cost associated with bringing new therapeutic agents to the clinic. researchgate.netutexas.edu
Development of Advanced Analytical Tools for In-Situ Monitoring
To achieve precise control over the synthesis of complex molecules like aminated indazoles, real-time monitoring of reaction progress is essential. The development of advanced, non-invasive analytical tools for in-situ monitoring is a key future direction. Process Analytical Technology (PAT) allows for the continuous analysis of critical process parameters, enabling a deeper understanding and control of the reaction as it happens.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for:
Reaction Optimization: Identifying the optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.
Kinetic Studies: Determining reaction rates and understanding the influence of different variables on the reaction pathway.
Safety Enhancement: Detecting the formation of potentially hazardous intermediates or runaway reaction conditions. nih.gov
For example, high-throughput screening and statistical modeling were successfully used to overcome challenges in an intramolecular Ullmann-type reaction for an indazole synthesis, identifying safe and optimal conditions that produced high-purity material. nih.gov The integration of these advanced analytical tools into synthetic workflows will facilitate the development of more efficient, reproducible, and safer processes for manufacturing aminated indazoles.
Exploration of Novel Chemical Transformations for Indazole Scaffolds
The indazole scaffold is a privileged structure in medicinal chemistry, but its therapeutic potential can be expanded by exploring novel chemical transformations to access new areas of chemical space. benthamscience.comresearchgate.net Future research will focus on developing innovative methods to functionalize the indazole ring system, creating libraries of diverse derivatives for biological screening. nih.gov
Key areas of exploration include:
Direct C-H Functionalization: Methods that directly convert C-H bonds into new C-C, C-N, or C-O bonds are highly sought after for their atom economy. nih.govacs.org Recent advances have demonstrated the direct C3-amidation, alkylation, arylation, and trifluoromethylation of the indazole ring, but expanding the scope and selectivity of these reactions remains a priority. acs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org This strategy has been used for the transition-metal-free amidation of 2H-indazoles, avoiding harsh conditions and expensive catalysts. acs.org Further exploration of photocatalytic reactions will undoubtedly unlock new transformations.
Late-Stage Functionalization: The ability to modify complex, drug-like molecules in the final steps of a synthesis is crucial for efficiently generating analogs. acs.org Developing novel transformations that are tolerant of a wide range of functional groups will be essential for rapidly exploring the structure-activity relationships of potent indazole-based compounds.
These novel transformations will enable chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of aminated indazoles, accelerating the discovery of next-generation therapeutics. researchgate.netrsc.org
Q & A
Basic Questions
Q. What are the key structural characteristics of 1H-indazol-5-amine dihydroiodide, and how can they be experimentally determined?
- Methodological Answer : The compound’s molecular formula and weight can be derived from mass spectrometry (e.g., NIST CHN·2HI, molecular weight ~383.9 g/mol) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving its crystal structure, including hydrogen bonding patterns involving iodide counterions . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups and proton environments. For example, the NH group in the indazole ring shows distinct H NMR shifts (~5.5–6.0 ppm) and IR stretches (3300–3500 cm) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The dihydroiodide salt can be synthesized by reacting 1H-indazol-5-amine (free base) with hydroiodic acid (HI) under controlled conditions. Alternatively, iodine (I) in polar solvents like THF can act as a catalyst in multicomponent reactions, where the dihydroiodide form may arise as an intermediate. For example, in a three-component reaction involving aromatic aldehydes and tetrahydropyran-4-one, iodine facilitates Schiff base formation and subsequent cyclization, potentially stabilizing intermediates via iodide counterions .
Advanced Research Questions
Q. How does iodine catalysis influence the reaction mechanism in multicomponent syntheses involving this compound?
- Methodological Answer : Iodine acts as a mild Lewis acid, activating carbonyl groups (e.g., in aldehydes) and promoting enolization of tetrahydropyran-4-one. This facilitates a tandem Schiff base formation and imino-Diels-Alder reaction, leading to pyrano-pyrazolo-quinoline derivatives. The dihydroiodide salt may enhance solubility or stabilize charged intermediates during cyclization . Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) are recommended to validate proposed pathways.
Q. What strategies resolve contradictions in crystallographic data for 1H-indazol-5-amine derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments can arise from polymorphism or twinning. Use SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve ambiguities. For twinned crystals, the HKLF5 format in SHELXL enables dual refinement . Pairing XRD with solid-state NMR or Raman spectroscopy can corroborate structural hypotheses.
Q. How can reaction yields be optimized in iodine-catalyzed syntheses of 1H-indazol-5-amine derivatives?
- Methodological Answer : Key variables include iodine concentration (typically 5–10 mol%), solvent polarity (THF or DMF), and temperature (reflux conditions). Design-of-experiments (DoE) approaches, such as response surface methodology, can identify optimal conditions. For example, reports >80% yields using THF at reflux with 5 mol% iodine. Post-reaction purification via recrystallization (e.g., MeOH) or column chromatography improves purity .
Q. What analytical techniques are critical for characterizing the dihydroiodide salt’s stability under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Stability under light/air can be tested via accelerated degradation studies monitored by HPLC. X-ray photoelectron spectroscopy (XPS) confirms iodide counterion integrity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for 1H-indazol-5-amine derivatives?
- Methodological Answer : Variations in melting points (e.g., 175–178°C for the free base vs. higher values for salts) often stem from impurities or polymorphic forms. Reproduce synthesis and purification protocols from primary literature (e.g., ). Cross-validate spectral data using multiple techniques (e.g., C NMR and high-resolution mass spectrometry) and reference databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
